molecular formula C6H8O7 B023150 1,1,3,3-tetradeuterio-2-hydroxypropane-1,2,3-tricarboxylic acid CAS No. 147664-83-3

1,1,3,3-tetradeuterio-2-hydroxypropane-1,2,3-tricarboxylic acid

Cat. No.: B023150
CAS No.: 147664-83-3
M. Wt: 196.15 g/mol
InChI Key: KRKNYBCHXYNGOX-LNLMKGTHSA-N
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Description

Citric acid-2,2,4,4-d4 is an isotopic analogue of citric acid, where the hydrogen atoms at positions 2 and 4 are replaced by deuterium. This compound is widely used in scientific research due to its unique properties, particularly in the study of metabolic pathways and biochemical processes .

Mechanism of Action

Target of Action

Citric Acid-2,2,4,4-d4 is an isotopic analogue of citric acid . The primary targets of citric acid are the enzymes involved in the citric acid cycle (also known as the Krebs cycle or the tricarboxylic acid cycle), a central metabolic pathway in all aerobic organisms .

Mode of Action

Citric Acid-2,2,4,4-d4, like its non-deuterated form, participates in the citric acid cycle. It interacts with its targets, the enzymes of the citric acid cycle, facilitating the conversion of carbohydrates, fats, and proteins into carbon dioxide and water to generate usable energy .

Biochemical Pathways

The citric acid cycle is the key pathway affected by Citric Acid-2,2,4,4-d4. This cycle is a series of chemical reactions used by all aerobic organisms to release stored energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins into ATP and carbon dioxide . The cycle also provides precursors of certain amino acids as well as the reducing agent NADH that is used in numerous other biochemical reactions .

Pharmacokinetics

Citric acid is well absorbed and distributed throughout the body, metabolized in the tissues via the citric acid cycle, and excreted in the urine .

Result of Action

The action of Citric Acid-2,2,4,4-d4 results in the generation of energy in the form of ATP, the release of carbon dioxide, and the production of water . It also provides intermediates for the biosynthesis of certain amino acids .

Action Environment

The action, efficacy, and stability of Citric Acid-2,2,4,4-d4 are influenced by various environmental factors. These include the presence of oxygen (required for the citric acid cycle), the availability of other substrates and cofactors involved in the cycle, and the pH and temperature of the cellular environment . .

Biochemical Analysis

Biochemical Properties

The citric acid cycle is a series of chemical reactions used by all aerobic organisms to release stored energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins into adenosine triphosphate (ATP) and carbon dioxide .

Cellular Effects

In cellular processes, Citric acid-2,2,4,4-d4, like its non-deuterated form, is integral to the production of energy. It influences cell function by participating in the citric acid cycle, impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Citric acid-2,2,4,4-d4 exerts its effects through its involvement in the citric acid cycle. It binds to enzymes such as citrate synthase, aconitase, and isocitrate dehydrogenase, facilitating the conversion of citrate to isocitrate, and eventually leading to the production of ATP .

Temporal Effects in Laboratory Settings

The effects of Citric acid-2,2,4,4-d4 over time in laboratory settings are similar to those of regular citric acid. It is stable under normal conditions, and its long-term effects on cellular function are primarily related to its role in energy production .

Dosage Effects in Animal Models

The effects of Citric acid-2,2,4,4-d4 in animal models are expected to be similar to those of regular citric acid, varying with dosage. High doses could potentially lead to acidosis, although this is generally unlikely given the compound’s role in normal metabolic processes .

Metabolic Pathways

Citric acid-2,2,4,4-d4 is involved in the citric acid cycle, interacting with various enzymes and cofactors. It can affect metabolic flux and metabolite levels, particularly those related to energy production .

Transport and Distribution

Citric acid-2,2,4,4-d4, like citric acid, is transported within cells and tissues primarily through facilitated diffusion and active transport mechanisms. It can interact with various transporters and binding proteins, influencing its localization and accumulation .

Subcellular Localization

Citric acid-2,2,4,4-d4 is primarily localized in the mitochondria, where the citric acid cycle occurs. Its activity and function are influenced by this localization, as well as by various targeting signals and post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Citric acid-2,2,4,4-d4 can be synthesized through the deuteration of citric acid. The process involves the exchange of hydrogen atoms with deuterium in the presence of a deuterating agent. This reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure the selective replacement of hydrogen atoms .

Industrial Production Methods: On an industrial scale, citric acid-2,2,4,4-d4 is produced using mycological fermentation. This method utilizes crude sugar solutions, such as molasses, and strains of Aspergillus niger to produce citric acid, which is then subjected to deuteration .

Chemical Reactions Analysis

Types of Reactions: Citric acid-2,2,4,4-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxaloacetic acid, isocitric acid, and other intermediates of the citric acid cycle .

Scientific Research Applications

Citric acid-2,2,4,4-d4 is extensively used in scientific research, including:

Comparison with Similar Compounds

    Citric acid-13C6: An isotopic analogue with carbon-13 atoms.

    Citric acid-2,4-13C2: Another isotopic analogue with carbon-13 atoms at positions 2 and 4.

    L-Alanine-2,3,3,3-d4: A deuterated analogue of L-alanine

Uniqueness: Citric acid-2,2,4,4-d4 is unique due to its specific deuterium labeling, which allows for detailed studies of metabolic pathways and enzyme mechanisms. Its use in NMR spectroscopy provides valuable insights into biochemical processes that are not easily achievable with other isotopic analogues .

Properties

IUPAC Name

1,1,3,3-tetradeuterio-2-hydroxypropane-1,2,3-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O7/c7-3(8)1-6(13,5(11)12)2-4(9)10/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/i1D2,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRKNYBCHXYNGOX-LNLMKGTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(=O)O)C(C(=O)O)(C([2H])([2H])C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20583845
Record name 2-Hydroxy(~2~H_4_)propane-1,2,3-tricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147664-83-3
Record name 2-Hydroxy(~2~H_4_)propane-1,2,3-tricarboxylic acid
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URL https://comptox.epa.gov/dashboard/DTXSID20583845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 147664-83-3
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Synthesis routes and methods I

Procedure details

Moreover, a sample of this concentrated solution (155 mg/ml, pH 4.5) was taken for addition of sodium citrate buffer of pH 4.5 to a foreseen final buffer concentration of 17.5 mM. But already after the addition of the first droplets (of 1 M sodium citrate buffer pH 4.5), E25 aggregated immediately and the solution became white turbid, turning soon into a white solid gel. If 1 M MgCl2 (instead of 1 M sodium citrate pH 4.5) is added to the final concentrated solution of Example 14 (to a final MgCl2 concentration of 50 mM), the solution remains clear.
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Synthesis routes and methods II

Procedure details

Potassium citrate ##STR91## The resulting product is added to 16 ounces of boiling water and stirred for a period of 1.5 minutes. The resulting material is poured into a mold and is permitted to cool. The resulting jell has an excellent "true fruit" flavor with intense blueberry and blackcurrant nuances. Note: CARMEL KOSHER® vegetable jell is produced by Carmel Kosher Food Products, Inc. of Chicago, Ill. 60632.
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Synthesis routes and methods III

Procedure details

A solution of 2.1 g (0.01 moles) of citric acid monohydrate (Formula weight 210) and 0.32 g (0.0028 moles) hexanediamine was added to 19.6 g (0.2 mole) maleic anhydride which had been dissolved in 40 ml water at 80°-95° C., and finally 30 g of 30% aqueous solution of ammonium hydroxide (0.22 mol NH3) was added. This solution was evaporated to dryness over a period of 30 minutes. The solid was then heated at 195°-220° C. for 10 minutes, removed from the heat, allowed to cool and broken up with a spatula. The solid was then heated at 230°-245° C. for 10 minutes, removed from the heat, allowed to cool and broken up with a spatula. Finally, the solid was heated at 230°-245° C. for 10-15 minutes, removed from the heat and allowed to cool to room temperature. The resulting water insoluble polymer was slurried in 40.0 ml of water and a solution of 8.0 g of sodium hydroxide in 12 ml of water was added over 5 minutes. The solution was stirred for 10-20 minutes to give a clear red-brown solution, pH 10-11.0 of a copolymer of polyaspartic acid, citric acid and hexanediamine. The tests for CaSO4, Example 3, and CaCO3 (below) were run and the result are recorded in Table 2.
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Synthesis routes and methods IV

Procedure details

A slurry of 19.6 g (0.2 mole) maleic anhydride was dissolved in 40 ml water at 80°-95° C. and 4.2 g (0.02 moles) of citric acid monohydrate (Formula weight 210) was added and the mixture was stirred until all solids were in solution, after which the mixture was allowed to cool to 25° C. To this solution at 25° C. was added 60 g of 30% aqueous solution of ammonium hydroxide (0.44 mol NH3). This solution was evaporated to dryness over a period of 8 minutes. The solid was then heated at 235°-245° C. for 5 minutes, removed from the heat, allowed to cool and broken up with a spatula. The solid was then heated at 235°-245° C. for a second 10 minute period, removed from the heat, allowed to cool and broken up with a spatula. Finally, the solid was heated at 235°-245° C. for a third 10 minute period, removed from the heat and allowed to cool to room temperature. The resulting water insoluble copolymer of polysuccinimide and citric acid (21.7 g) was slurried in 29.1 ml of water and a solution of 8.0 g of sodium hydroxide in 12 ml of water was added over 5 minutes. The solution was stirred for 10-20 minutes to give a clear red-brown solution of a copolymer of polyaspartic acid and citric acid.
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Synthesis routes and methods V

Procedure details

A 5% aliquot of this actively growing inoculum is then added to a large fermenter containing the following ingredients per liter of sterilized medium: 4.7 g. of urea, 0.001 g. of thiamine hydrochloride, 180 g. of C14 -C16 n-paraffins and 0.375 g. of KH2PO4 (sterilized separately). The fermentation medium is stirred for 144 hours (6 days) at 1725 rpm, 4.0 S.C.F.H.G. (standard cubic feet of air per gallon per hour) and a temperature of 26° C. The fermentation yield of citric acid monohydrate is 225 grams per liter. Early in this six-day run the pH levels off of its own accord at about 2-3 and no adjustments are necessary. After the 6 days, the solids and mycelium are removed by filtration and the filtered fermentation broth concentrated under vacuum at 45° C. to 40° Baume. The crystals of citric acid which are formed after standing overnight are removed by centrifugation. Second and third crops of citric acids are recovered by concentrating the mother liquors under vacuum to 45° Baume at 75° C. The total recovery of free citric acid is approximately 50% by weight. Residual product in the final mother liquor is lastly recovered as the monosodium salt by neutralizing with sodium hydroxide and concentrating under vacuum.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1,3,3-tetradeuterio-2-hydroxypropane-1,2,3-tricarboxylic acid
Reactant of Route 2
1,1,3,3-tetradeuterio-2-hydroxypropane-1,2,3-tricarboxylic acid
Reactant of Route 3
Reactant of Route 3
1,1,3,3-tetradeuterio-2-hydroxypropane-1,2,3-tricarboxylic acid
Reactant of Route 4
1,1,3,3-tetradeuterio-2-hydroxypropane-1,2,3-tricarboxylic acid
Reactant of Route 5
1,1,3,3-tetradeuterio-2-hydroxypropane-1,2,3-tricarboxylic acid
Reactant of Route 6
1,1,3,3-tetradeuterio-2-hydroxypropane-1,2,3-tricarboxylic acid

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